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Compound of Interest

Compound Name: Copper hydrogen phosphate

For Immediate Release

This technical guide provides a comprehensive examination of the crystal structure of
copper(ll) hydrogenphosphate (CuHPOa), offering valuable insights for researchers, scientists,
and professionals engaged in materials science and drug development. Through a detailed
presentation of crystallographic data, experimental protocols, and structural visualizations, this
document serves as an in-depth resource on the atomic-level architecture of this inorganic
compound.

Crystal Structure and Properties

Copper(ll) hydrogenphosphate crystallizes in the rhombohedral space group R3.[1][2] The
asymmetric unit contains one copper atom, one phosphorus atom, four oxygen atoms, and one
hydrogen atom. The crystal structure is characterized by a three-dimensional network of
corner-sharing CuOs square pyramids and HPOa tetrahedra. This arrangement forms 12-
membered rings, creating a robust and stable framework.[1][2][3] The structure is further
stabilized by O—H---O hydrogen bonding.[1][2][3]

Crystallographic Data

The crystallographic parameters for copper(ll) hydrogenphosphate were determined by single-
crystal X-ray diffraction at a temperature of 183 K.[1]
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Parameter Value
Chemical Formula CuHPOa4
Formula Weight 159.52 g/mol
Crystal System Rhombohedral
Space Group R3

a(A) 9.5145(4)

a (%) 114.678(2)

V (A9) 495.88(6)

z 6

Calculated Density (Mg m—3) 3.205

Table 1: Crystallographic data for CUHPOa.[1]

Atomic Coordinates and Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters provide
the precise location of each atom within the unit cell.

Atom X y z U(eq) (A?)
cul 0.5528(1) 0.8115(1) 0.9221(1) 0.009(1)
P1 0.8331(1) 0.7491(1) 0.7399(1) 0.007(1)
o1 0.9168(2) 0.8931(2) 0.7958(2) 0.012(1)
02 0.8711(2) 0.6559(2) 0.8404(2) 0.012(1)
03 0.8659(2) 0.6811(2) 0.5878(2) 0.011(1)
04 0.6860(2) 0.7689(2) 0.7303(2) 0.011(1)
H2 0.954(5) 0.688(5) 0.878(5) 0.02(1)
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Table 2: Fractional atomic coordinates and equivalent isotropic displacement parameters for
CuHPOa.

Selected Bond Lengths and Angles

The coordination environment of the copper and phosphorus atoms is detailed by the following
bond lengths and angles. The Cu(ll) ion is in a distorted square-pyramidal coordination, bonded
to five oxygen atoms.[1][2][3] The phosphate group exists as a distorted tetrahedron.

Bond Length (A) Angle Degree (°)
Cul—O1 1.925(2) 01—Cul—O04(i) 169.5(1)
Cul—04(j) 1.932(2) 01—Cul—O03(ii) 93.3(1)
Cul—O03(ii) 1.971(2) 04(i)—Cu1—O3((ii) 90.0(1)
Cul—O3(iii) 1.992(2) 01—Cu1—O3Kiii) 89.9(1)
Cul—O4(iv) 2.360(2) 04(i)—Cu1l—O03(iii) 95.3(1)
P1—04 1.512(2) 03(ii)—Cu1—O3(iii) 163.6(1)
P1—03 1.536(2) 04—P1—03 111.4(1)
P1—01 1.545(2) 04—P1—01 110.8(1)
P1—O02 1.590(2) 03—P1—01 109.8(1)
02—H2 0.82(5) 04—P1—02 107.0(1)
03—P1—02 108.8(1)

01—P1—02 109.0(1)

Table 3: Selected bond lengths and angles for CUHPOa4. Symmetry codes: (i) z, x-1, y-1; (ii) -
z+2, -x+2, -y+1; (iii) -x+2, -y+1, -z+1; (iv) v, z, x-1.[1]

Hydrogen Bonding

A key feature of the CuHPOa structure is the presence of O—H---O hydrogen bonds which
contribute to the stability of the crystal lattice.
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D—H--A d(D-H) (A) d(H---A) (A) d(D---A) (A) <(DHA) (°)

02—H2--01(i)  0.82(5) 1.87(5) 2.684(3) 171(4)

Table 4: Hydrogen bond geometry for CuHPOa. Symmetry code: (ii) -z+2, -x+2, -y+1.

Experimental Protocols
Synthesis of Copper(ll) Hydrogenphosphate Crystals

Single crystals of CuHPOa4 were synthesized via a solid-state reaction.[1][4]
Materials:

e Phosphoric acid (HsPOa4), 65% aqueous solution

o Copper(ll) oxide (CuO)

Procedure:

A mixture of 65% phosphoric acid and copper(ll) oxide was prepared.

The mixture was ground in a mortar for several hours to ensure homogeneity.

The resulting powder was transferred to a suitable container and tempered at 373 K (100 °C)
for one week.

After tempering, emerald-green needles of CuHPOa4 were obtained. It is noted that further
tempering can lead to decomposition of the product.[4]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.
Instrumentation:

e Nonius KappaCCD diffractometer[1]

¢ Mo Ka radiation (A = 0.71073 A)
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Data Collection:

e A suitable single crystal with dimensions 0.05 x 0.03 x 0.03 mm was selected and mounted
on the diffractometer.[1]

e The crystal was maintained at a temperature of 183 K during data collection.[1]
o Atotal of 3338 reflections were measured, of which 755 were independent.[1]
Structure Solution and Refinement:

e The structure was solved using direct methods with the SHELXS97 program.

The structure was refined on F? using all reflections with the SHELXL97 program.

All non-hydrogen atoms were refined anisotropically.

The hydrogen atom was located in a difference Fourier map and refined isotropically.[1]

The final R-factor was 0.026 for reflections with | > 2a(l), and the weighted R-factor (wR) for
all data was 0.066.[1]

Structural Visualizations
Coordination Environment of Copper(ll)

The following diagram illustrates the distorted square-pyramidal coordination of the Cu(ll) ion
by five oxygen atoms from neighboring hydrogenphosphate groups.
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Caption: Distorted square-pyramidal coordination of Cu(ll).

Connectivity of HPO4 Tetrahedron

This diagram shows the connectivity of the hydrogenphosphate (HPOa4) tetrahedron, which
links to multiple copper centers.
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Caption: HPOa tetrahedron and its linkage to copper centers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling the Crystal Architecture of Copper(ll)
Hydrogenphosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084746#crystal-structure-of-copper-ii-
hydrogenphosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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